molecular formula C13H9ClO4S B2720101 3-Formylphenyl 4-chlorobenzenesulfonate CAS No. 325852-68-4

3-Formylphenyl 4-chlorobenzenesulfonate

Cat. No.: B2720101
CAS No.: 325852-68-4
M. Wt: 296.72
InChI Key: GYWWZDUURHHYAU-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C13H9ClO4S It is a derivative of benzenesulfonate, featuring a formyl group at the 3-position of the phenyl ring and a chlorine atom at the 4-position of the benzenesulfonate moiety

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-Formylphenyl 4-chlorobenzenesulfonate are not fully understood due to the limited information available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are not well-documented. It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. It is known that this compound can interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that this compound can interact with various transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-documented. It is known that this compound can interact with various biomolecules, potentially influencing its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylphenyl 4-chlorobenzenesulfonate can be synthesized under basic conditions by reacting 3-hydroxybenzaldehyde (salicylaldehyde) with 4-chlorobenzenesulfonyl chloride. The reaction likely proceeds through a nucleophilic acyl substitution mechanism where the phenoxide (formed by deprotonation of the phenol) acts as a nucleophile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 3-formylphenyl 4-methoxybenzenesulfonate.

    Oxidation: 3-Formylphenyl 4-chlorobenzoic acid.

    Reduction: 3-Hydroxymethylphenyl 4-chlorobenzenesulfonate.

Scientific Research Applications

3-Formylphenyl 4-chlorobenzenesulfonate is used in various scientific research applications:

    Chemistry: As an intermediate in organic synthesis and for studying noncovalent interactions like hydrogen bonding, halogen bonding, and π-π stacking interactions.

    Biology: Potential use in the development of biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential role in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Formylphenyl 4-chlorobenzenesulfonate
  • 4-Formylphenyl 4-chlorobenzenesulfonate
  • 3-Formylphenyl 4-bromobenzenesulfonate

Comparison

3-Formylphenyl 4-chlorobenzenesulfonate is unique due to the specific positioning of the formyl and chlorine groups, which influences its reactivity and interaction with other molecules. Compared to its positional isomers, it may exhibit different physical properties and reactivity patterns, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(3-formylphenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWWZDUURHHYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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